molecular formula C15H10BrN3O3S B3691233 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3691233
M. Wt: 392.2 g/mol
InChI Key: MAPKMSHAYCQPBP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a nitrobenzothiazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of 6-nitro-1,3-benzothiazole: This can be achieved by nitration of 1,3-benzothiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation Reaction: The 6-nitro-1,3-benzothiazole is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide intermediate.

    Bromination: The final step involves the bromination of the acetamide intermediate using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, water).

    Oxidation: Potassium permanganate, solvents (water, acetone).

Major Products Formed

    Substitution: Products with various substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives of the benzothiazole ring.

Scientific Research Applications

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide depends on its specific application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    In Biological Research: It can act as a fluorescent probe, binding to specific proteins or nucleic acids and allowing researchers to visualize and study their behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a bromine atom.

    2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can influence its reactivity and interactions with biological targets, making it distinct from its analogs. The bromine atom can also affect the compound’s physical properties, such as its solubility and stability.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3S/c16-10-3-1-9(2-4-10)7-14(20)18-15-17-12-6-5-11(19(21)22)8-13(12)23-15/h1-6,8H,7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPKMSHAYCQPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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